2-Amino-3,4-difluorobenzonitrile
Overview
Description
2-Amino-3,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From 3,4-difluorobenzonitrile:
Starting Material: 3,4-difluorobenzonitrile
Reagents: Ammonia
Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Reaction: The amino group is introduced via nucleophilic substitution of the fluorine atoms by ammonia.
-
From 3,4-dichlorobenzonitrile:
Starting Material: 3,4-dichlorobenzonitrile
Reagents: Potassium fluoride, bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt (phase transfer catalyst), reducing agent, dispersing agent.
Conditions: The reaction is conducted at lower temperatures with a short reaction time.
Industrial Production Methods:
- The industrial production of 2-amino-3,4-difluorobenzonitrile often involves the use of scalable and cost-effective methods. The process typically includes the use of recyclable solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Ammonia, primary amines
Conditions: Mild temperatures
Products: Substituted benzonitriles
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Varies depending on the oxidizing agent
Products: Oxidized derivatives of 2-amino-3,4-difluorobenzonitrile
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in an inert atmosphere
Products: Reduced derivatives of this compound
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, primary amines, mild temperatures
Oxidation: Hydrogen peroxide, potassium permanganate, varying conditions
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere
Major Products:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of 2-amino-3,4-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and fluorine substituents on the benzene ring influence its reactivity and binding affinity to various biological molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
- 2-Amino-4,6-difluorobenzonitrile
- 2-Amino-3,5-difluorobenzonitrile
- 2-Amino-3,4-dichlorobenzonitrile
Comparison:
- 2-Amino-3,4-difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity compared to its chlorinated analogs .
Properties
IUPAC Name |
2-amino-3,4-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVPHWFIGYGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-40-0 | |
Record name | 2-Amino-3,4-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.